molecular formula C9H12ClNO2 B1400058 2-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)oxazole CAS No. 1491338-21-6

2-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)oxazole

Cat. No. B1400058
CAS RN: 1491338-21-6
M. Wt: 201.65 g/mol
InChI Key: VYPPYKFCOLBVSY-UHFFFAOYSA-N
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Description

“2-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)oxazole” is a complex organic compound. It contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The oxazole ring is substituted at the 2-position with a chloromethyl group and at the 5-position with a tetrahydro-2H-pyran-4-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, which is aromatic and therefore contributes to the stability of the molecule. The tetrahydro-2H-pyran-4-yl group is a saturated six-membered ring with one oxygen atom, which could contribute to the compound’s solubility in polar solvents .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chloromethyl group, which could undergo nucleophilic substitution reactions. The oxazole ring might also participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of the oxazole ring might contribute to its stability, while the chloromethyl and tetrahydro-2H-pyran-4-yl groups could influence its solubility and reactivity .

Scientific Research Applications

Synthesis and Bioactivity

  • Synthesis of Novel Comenic Acid Derivatives : In a study, derivatives of comenic acid containing isoxazole and isothiazole moieties were synthesized using a method involving alkylating methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate. These compounds showed a synergistic effect when mixed with the antitumor drug Temobel, used in brain tumors chemotherapy (Kletskov et al., 2018).

Synthesis of Derivatives

  • Synthesis of 2-Aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic Acids : This research describes the synthesis of novel methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives (Prokopenko et al., 2010).

Synthetic Elaboration

  • Reactive Scaffolds for Synthetic Elaboration : 2-(Halomethyl)-4,5-diphenyloxazoles are explored as effective, reactive scaffolds for synthetic elaboration at the 2-position. This research provides insights into the preparation of various 2-substituted oxazoles (Patil & Luzzio, 2016).

Anti-Inflammatory Properties

  • Synthesis and Anti-Inflammatory Properties : A study detailed the synthesis of 5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiol, which was tested for anti-inflammatory activity. This involved the condensation of the synthesized thiol with various chlorides (Arustamyan et al., 2021).

Conversion to Other Compounds

  • Conversion of Pyranone to Benzothiazole : Research demonstrated the conversion of 2-chloromethyl-5-methoxy-4H-pyran-4-one into a benzothiazole under mild conditions, highlighting the versatility of such compounds in heterocyclic chemistry (White et al., 1980).

Future Directions

Future research on this compound could involve exploring its potential biological activities, given that other oxazole derivatives have been found to exhibit various types of biological activity . Additionally, studies could be conducted to optimize its synthesis and to further investigate its physical and chemical properties.

properties

IUPAC Name

2-(chloromethyl)-5-(oxan-4-yl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c10-5-9-11-6-8(13-9)7-1-3-12-4-2-7/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPPYKFCOLBVSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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